
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine: is a trifluoroacetylated tripeptide composed of three alanine residues. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly alter the chemical and physical properties of the peptide. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine typically involves the protection of the amino groups of the alanine residues followed by coupling reactions. The trifluoroacetyl group is introduced using trifluoroacetic anhydride. The general steps are as follows:
Protection of Amino Groups: The amino groups of the alanine residues are protected using a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reactions: The protected alanine residues are coupled using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of Trifluoroacetyl Group: The trifluoroacetyl group is introduced by reacting the peptide with trifluoroacetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Coupling: Large quantities of protected alanine residues are coupled using automated peptide synthesizers.
Trifluoroacetylation: The trifluoroacetyl group is introduced in large reactors using trifluoroacetic anhydride.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions to yield the free peptide.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Free peptide (L-alanyl-L-alanyl-L-alanine).
Reduction: Trifluoromethylated peptide.
Substitution: Peptide with substituted functional groups.
Aplicaciones Científicas De Investigación
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its effects on enzyme activity and protein-protein interactions.
Medicine: Investigated for its potential as a drug delivery agent and its role in modulating biological pathways.
Mecanismo De Acción
The mechanism of action of N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine involves the interaction of the trifluoroacetyl group with biological molecules. The trifluoroacetyl group can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Protein-Protein Interactions: The trifluoroacetyl group can alter the surface properties of proteins, affecting their interactions with other proteins.
Alter Cellular Pathways: By interacting with cellular components, it can modulate various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(Trifluoroacetyl)-L-alanine: A simpler compound with a single alanine residue.
N-(Trifluoroacetyl)-L-alanyl-L-alanine: A dipeptide with two alanine residues.
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-valine: A tripeptide with a valine residue instead of the third alanine.
Uniqueness
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence of three alanine residues and the presence of the trifluoroacetyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
59652-86-7 |
|---|---|
Fórmula molecular |
C11H16F3N3O5 |
Peso molecular |
327.26 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H16F3N3O5/c1-4(7(18)16-6(3)9(20)21)15-8(19)5(2)17-10(22)11(12,13)14/h4-6H,1-3H3,(H,15,19)(H,16,18)(H,17,22)(H,20,21)/t4-,5-,6-/m0/s1 |
Clave InChI |
RIAVMIHMIHZIPO-ZLUOBGJFSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)C(F)(F)F |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



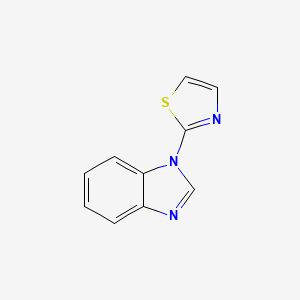
![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)

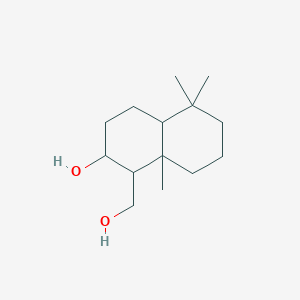
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)
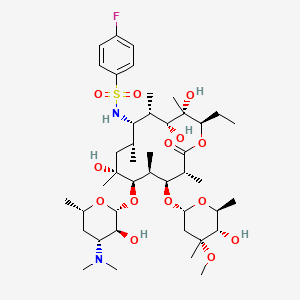


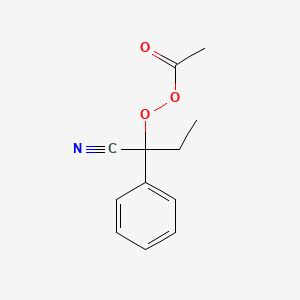

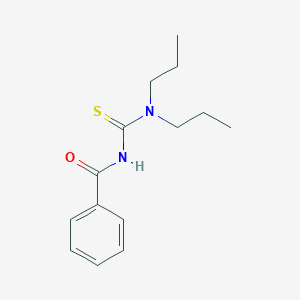
![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)
